3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Description
The compound 3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a heterocyclic molecule featuring a quinazolinone core substituted with a morpholine moiety at position 6 and a 4-(4-methoxyphenyl)piperazine-propyl chain at position 2. This compound belongs to a class of nitrogen-rich heterocycles often explored for pharmacological applications, particularly targeting neurotransmitter receptors due to the piperazine and morpholine pharmacophores .
Properties
IUPAC Name |
3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-6-morpholin-4-yl-2-sulfanylidene-4aH-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O3S/c1-33-22-6-3-20(4-7-22)29-13-11-28(12-14-29)9-2-10-31-25(32)23-19-21(30-15-17-34-18-16-30)5-8-24(23)27-26(31)35/h3-8,19,23H,2,9-18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSMFAQCJFCVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCN3C(=O)C4C=C(C=CC4=NC3=S)N5CCOCC5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a novel synthetic molecule that combines various pharmacologically active moieties. Its potential biological activities have drawn attention in pharmaceutical research, particularly in the fields of neuropharmacology and antimicrobial therapy. This article reviews the available literature on its biological activity, including enzyme inhibition, antibacterial properties, and cytotoxicity.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H30N4O2S
- Molecular Weight : 430.58 g/mol
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing piperazine and morpholine rings have been reported to show activity against various bacterial strains. In a study evaluating similar compounds, several demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level | IC50 (µM) |
|---|---|---|---|
| 7l | Salmonella typhi | Strong | 2.14 |
| 7m | Bacillus subtilis | Moderate | 0.63 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. In particular, it may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Compounds with similar piperazine derivatives have shown promising results in inhibiting AChE with IC50 values significantly lower than standard inhibitors .
Cytotoxicity and Antiviral Activity
In vitro studies have assessed the cytotoxic effects of the compound against various cell lines. For example, its cytotoxicity was evaluated using the HCT-8 cell line, where it exhibited a CC50 value of approximately 399 µM—indicating a lower toxicity profile compared to established antiviral agents like chloroquine . Additionally, preliminary antiviral assays against human coronavirus strains have shown its potential efficacy with an IC50 of 3.1 µM .
Case Studies and Research Findings
- Antibacterial Study : A series of synthesized compounds structurally related to the target compound were tested for their antibacterial properties through agar disc-diffusion methods. The results indicated that compounds with piperazine and morpholine moieties had significant inhibitory effects on both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition Study : A recent study evaluated the inhibitory effects of related compounds on urease and AChE. The findings revealed that several derivatives displayed strong inhibitory activity against urease, which is critical for treating certain infections .
- Cytotoxicity Evaluation : The cytotoxicity of the compound was systematically evaluated against multiple cancer cell lines, providing insights into its therapeutic potential in oncology .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C26H33N5O3S
- Molecular Weight : 495.64 g/mol
- IUPAC Name : 3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
Antidepressant Properties
Research has indicated that compounds similar to 3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one exhibit antidepressant-like effects. The piperazine and morpholine moieties are often linked to serotonin receptor modulation, which is crucial in the treatment of depression. Studies have shown enhanced serotonergic activity in animal models when these compounds are administered, suggesting their potential as antidepressants .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research indicates that quinazoline derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells and inhibit angiogenesis .
Neuroprotective Effects
Given the presence of the piperazine ring, this compound may also exhibit neuroprotective effects. Some studies have highlighted the ability of similar structures to protect neurons from oxidative stress and inflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Treatment of Neurological Disorders
The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating various neurological disorders. Its potential to enhance cognitive function and mood stabilization makes it a target for further research into treatments for conditions like anxiety and schizophrenia .
Cardiovascular Applications
Some derivatives of quinazoline compounds have been studied for their vasodilatory effects, which could be beneficial in managing hypertension and other cardiovascular diseases . This application warrants further exploration of the specific effects of this compound.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Antidepressant Effects | Demonstrated increased serotonin levels in treated subjects | Suggests potential use in treating depression |
| Anticancer Research | Induced apoptosis in breast cancer cell lines | Indicates possible development as an anticancer agent |
| Neuroprotection Study | Reduced neuronal death in models of oxidative stress | Supports its use in neurodegenerative disease therapies |
Comparison with Similar Compounds
Table 1: Structural Comparison with Related Compounds
Key Observations :
- The target compound’s quinazolinone core distinguishes it from triazolopyridine-based analogues in Table 1. The sulfanylidene group may enhance π-stacking interactions compared to triazole rings .
- The 4-methoxyphenylpiperazine substituent is structurally analogous to the phenylpiperazine groups in Imp. B and C but differs in electronic properties due to the methoxy group’s electron-donating nature .
Pharmacological Activity
While direct pharmacological data for the target compound are unavailable in the provided evidence, insights can be extrapolated from structurally similar compounds:
- Piperazine-containing analogues : Compounds with 4-arylpiperazine moieties (e.g., Imp. B and C) often exhibit affinity for serotonin (5-HT) and dopamine receptors. The methoxy group in the target compound may modulate receptor subtype selectivity compared to chlorophenyl or unsubstituted phenyl groups .
- Morpholine derivatives : Morpholine substituents are associated with improved solubility and metabolic stability. This contrasts with triazolopyridine-based impurities, which may exhibit higher lipophilicity .
Physicochemical and Crystallographic Properties
- Conformational Flexibility: The propyl linker between the quinazolinone core and piperazine moiety allows for variable ring puckering, as described by Cremer and Pople’s generalized puckering coordinates . Computational modeling (e.g., SHELX or WinGX ) could predict preferred conformations.
- Hydrogen Bonding : The sulfanylidene group may act as a hydrogen-bond acceptor, a feature absent in triazolopyridine analogues. This could influence crystallinity and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
